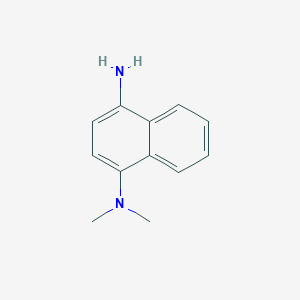

4-N,4-N-dimethylnaphthalene-1,4-diamine

説明

4-N,4-N-Dimethylnaphthalene-1,4-diamine is an aromatic diamine featuring a naphthalene backbone with two dimethylamino (-N(CH₃)₂) groups at positions 1 and 2. This compound is structurally characterized by its extended π-conjugation due to the naphthalene system, which distinguishes it from benzene-based analogs like N,N-dimethyl-p-phenylenediamine (1,4-benzenediamine derivative) . The dimethylamino groups enhance electron-donating properties, making it relevant in materials science and organic synthesis.

特性

IUPAC Name |

4-N,4-N-dimethylnaphthalene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c1-14(2)12-8-7-11(13)9-5-3-4-6-10(9)12/h3-8H,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLHYXKMOBCRCRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901286684 | |

| Record name | N1,N1-Dimethyl-1,4-naphthalenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901286684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

880-94-4 | |

| Record name | N1,N1-Dimethyl-1,4-naphthalenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=880-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N1,N1-Dimethyl-1,4-naphthalenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901286684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-N,4-N-dimethylnaphthalene-1,4-diamine typically involves the methylation of naphthalene followed by amination. One common method is the reaction of naphthalene with methyl iodide in the presence of a strong base such as sodium hydride to form 1,4-dimethylnaphthalene. This intermediate is then subjected to nitration using nitric acid and sulfuric acid to introduce nitro groups. The nitro groups are subsequently reduced to amino groups using a reducing agent such as iron powder in hydrochloric acid, yielding this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Catalysts and solvents are carefully selected to enhance reaction rates and selectivity .

化学反応の分析

Structural Considerations

-

1,4-Dimethylnaphthalene (non-aminated analog) is synthesized via Grignard coupling or cyclization routes involving dihalonaphthalenes and methylating agents .

-

Dimethyl-4-phenylenediamine (benzene analog) undergoes nitrosylation and redox reactions to form dyes like methylene blue .

This compound likely combines the electronic effects of aromatic amines with the extended conjugation of naphthalene, making it reactive in electrophilic substitutions, oxidations, and coupling reactions.

Electrophilic Aromatic Substitution

The dimethylamino groups are strong electron-donating substituents, activating the naphthalene ring toward electrophilic attack. Potential reactions include:

| Reaction Type | Conditions | Expected Products |

|---|---|---|

| Nitrosation | HNO₂, acidic conditions | Nitroso derivatives at activated positions |

| Halogenation | Cl₂/Br₂, FeCl₃ catalyst | Halo-substituted products (e.g., 2-Cl, 5-Br) |

| Sulfonation | H₂SO₄, heat | Sulfonic acid derivatives at electron-rich sites |

Mechanistic Insight : The amino groups direct incoming electrophiles to para and ortho positions relative to themselves, but steric hindrance from the dimethyl groups may favor meta substitution on adjacent rings.

Oxidation Reactions

Aromatic amines are prone to oxidation, especially under acidic or enzymatic conditions:

-

Formation of Quinonoid Structures : Oxidation with KMnO₄ or H₂O₂ could yield quinone-imine intermediates, analogous to methylene blue synthesis from dimethyl-4-phenylenediamine .

-

Degradation Pathways : Prolonged exposure to O₂ or peroxides might lead to N-oxide formation or cleavage of the dimethylamino groups.

Coupling and Cyclization

The diamine structure enables participation in:

-

Ullmann Coupling : With aryl halides under Cu catalysis, forming biaryl structures .

-

Buchwald-Hartwig Amination : Cross-coupling with aryl halides using Pd catalysts for C–N bond formation .

-

Heterocycle Synthesis : Condensation with carbonyl compounds (e.g., ketones) to form imidazolidines or benzodiazepine analogs .

Example Reaction :

Coordination Chemistry

The dimethylamino groups can act as ligands for transition metals, forming complexes with potential catalytic activity:

| Metal | Application | Complex Type |

|---|---|---|

| Cu(I/II) | Catalyzing C–N coupling reactions | Tetradentate or bridging ligands |

| Ni(II) | Cross-coupling reactions (e.g., Kumada) | Square-planar complexes |

Acid-Base Behavior

The compound’s basicity is influenced by conjugation with the aromatic system:

-

pKa Estimation : Comparable to DMAP (pKa ~9.7) , but reduced due to electron donation from the second dimethylamino group.

-

Protonation Sites : Preferential protonation at the less sterically hindered amine.

Stability and Degradation

-

Thermal Stability : Likely decomposes above 200°C, releasing methylamines or forming polycyclic byproducts.

-

Photoreactivity : Conjugated system may undergo [4+2] cycloadditions under UV light.

Comparative Analysis with Analogous Compounds

科学的研究の応用

Organic Synthesis

Building Block for Complex Molecules

4-N,4-N-Dimethylnaphthalene-1,4-diamine serves as a versatile building block in organic chemistry. It facilitates the synthesis of complex molecules essential for developing pharmaceuticals and agrochemicals. Its structural properties allow it to participate in various reactions, making it a valuable intermediate in synthetic pathways.

Case Study: Synthesis of Pharmaceuticals

A notable application of this compound is in the synthesis of pharmaceutical agents. For instance, derivatives of this compound have been utilized to create novel compounds with enhanced biological activity. Research indicates that modifications to the amine groups can lead to significant changes in pharmacological properties, providing a pathway for drug development .

Material Science

Polymer and Coating Development

The compound is also applied in the development of advanced materials such as polymers and coatings. Its incorporation into polymer matrices enhances properties like durability and resistance to environmental factors. The chemical structure allows for cross-linking reactions that improve the mechanical strength and thermal stability of the final materials.

| Application Area | Properties Enhanced |

|---|---|

| Polymers | Increased mechanical strength |

| Coatings | Enhanced environmental resistance |

Biological Applications

Fluorescent Probes

In biological research, this compound is utilized to create fluorescent probes for imaging cellular processes. The compound's unique electronic properties allow it to emit fluorescence upon excitation, making it suitable for visualizing biomolecules in live cells.

Case Study: DNA Visualization

Research has demonstrated that derivatives of this compound can effectively visualize DNA components during gel electrophoresis. When incorporated into agarose gels at specific concentrations, these probes provide excellent post-run visualization under UV light .

Environmental Applications

Plant Growth Regulators

The compound has been identified as a plant growth regulator, specifically for inhibiting sprouting in potatoes during storage and shipping. This application is crucial for extending the shelf life of agricultural products and reducing waste .

| Application | Functionality |

|---|---|

| Plant Growth Regulator | Inhibits sprouting in potatoes |

Safety and Environmental Impact

While this compound has beneficial applications, its environmental impact must be considered. Studies indicate potential toxicity to aquatic organisms if not managed correctly . Regulatory frameworks are essential to ensure safe usage and minimize ecological risks.

作用機序

The mechanism of action of 4-N,4-N-dimethylnaphthalene-1,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The aromatic structure allows for π-π interactions with aromatic residues in proteins, influencing their function. The exact pathways and molecular targets depend on the specific application and context of use .

類似化合物との比較

Comparison with Structurally Similar Compounds

Benzene-Based Diamines

- N,N-Dimethyl-p-phenylenediamine (CAS 6893-02-3): Structure: Benzene ring with -N(CH₃)₂ groups at positions 1 and 3. Properties: Higher solubility in polar solvents (e.g., water, ethanol) compared to naphthalene derivatives due to smaller aromatic surface area . Applications: Used as a redox mediator in electrochemical sensors and dye synthesis . Reactivity: Exhibits 64–80% yields in C–N coupling reactions, as shown in catalytic studies (Table 1) .

4-N,N-Diethylbenzene-1,4-diamine :

Table 1: Reaction Yields of Benzene-Based Diamines in C–N Coupling

| Compound | Yield (%) | Reference |

|---|---|---|

| N,N-Dimethyl-p-phenylenediamine | 64–80 | |

| N,N-Diethyl-p-phenylenediamine | <64 |

Naphthalene-Based Diamines

- 1,4-Naphthalenediamine (unsubstituted): Structure: NH₂ groups at positions 1 and 4. Properties: Lower thermal stability and higher reactivity due to unsubstituted amines. Used as a monomer for polyamides . Comparison: The dimethylated derivative (target compound) offers improved oxidation resistance and reduced nucleophilicity .

- 1,5-Naphthalenediamine: Structure: Amino groups at positions 1 and 5. Properties: Altered conjugation patterns reduce electronic delocalization compared to 1,4-substitution.

Aliphatic Diamines

- 4-Methylcyclohexane-1,3-diamine: Structure: Cyclohexane ring with amino groups at 1 and 3. Properties: Higher flexibility and lower rigidity than aromatic diamines. Used in epoxy resins and cross-linking agents .

Physicochemical and Electronic Properties

Key Differences :

- Solubility : Naphthalene derivatives (e.g., 4-N,4-N-dimethylnaphthalene-1,4-diamine) exhibit lower solubility in polar solvents compared to benzene analogs due to increased hydrophobicity .

- Thermal Stability : The naphthalene backbone provides higher thermal stability (predicted melting point >200°C) than benzene-based diamines (e.g., N,N-dimethyl-p-phenylenediamine, melting point ~120°C) .

- Electronic Effects : The extended π-system in naphthalene enhances charge transport properties, making it suitable for optoelectronic applications, as seen in triphenylamine (TPA) derivatives (e.g., NH₂-TPA) .

生物活性

4-N,4-N-Dimethylnaphthalene-1,4-diamine (commonly referred to as 1,4-DMN) is an aromatic compound that has garnered attention due to its biological activities and potential applications in various fields, including agriculture and pharmaceuticals. This compound is a derivative of naphthalene and has been studied for its effects on plant growth regulation, mutagenicity, and antioxidant properties.

- Molecular Formula : C12H12N2

- Molecular Weight : 184.24 g/mol

- Boiling Point : 264°C

- Solubility : 5.1 ppm in water at 25°C

Mode of Action

The biological activity of 1,4-DMN is thought to be linked to its structural similarity to natural plant hormones, particularly those involved in sprout inhibition in potatoes. Although the exact mechanism remains unclear, it is believed that it may mimic the action of these hormones .

Mutagenicity Studies

Multiple studies have assessed the mutagenic potential of 1,4-DMN:

- Ames Test : A study indicated that 1,4-DMN did not exhibit mutagenic properties in several strains of Salmonella typhimurium, both with and without metabolic activation .

- Micronucleus Assay : In vivo studies showed no significant increase in micronuclei formation in mouse bone marrow at doses up to 900 mg/kg, suggesting a lack of genotoxicity .

Antioxidant Activity

Recent research has highlighted the antioxidant properties of 1,4-DMN and its derivatives:

- DPPH Scavenging Activity : Compounds derived from 1,4-DMN demonstrated significant scavenging effects against DPPH radicals, indicating their potential as antioxidants .

- Membrane Stabilization : The compound showed promise in stabilizing cellular membranes against oxidative stress, which is crucial for protecting cells from cytotoxicity .

Agricultural Applications

- Potato Sprout Inhibition : 1,4-DMN has been used as a sprout inhibitor in stored potatoes. Its application helps prolong storage life by preventing premature sprouting without adversely affecting the nutritional quality of the potatoes .

- Environmental Impact Studies : Research has indicated that while the compound can be beneficial in agricultural settings, there are concerns regarding its persistence in the environment and potential impacts on soil microorganisms due to its chemical interactions .

Pharmaceutical Research

Functionalized derivatives of 1,4-DMN are being explored for biomedical applications. These compounds have shown potential in drug development due to their structural properties and biological activity. For instance:

- Synthesis and Characterization : Derivatives have been synthesized and characterized for their photochemical activation properties in the presence of dioxygen, showcasing their versatility as precursors for various pharmaceutical applications .

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C12H12N2 |

| Molecular Weight | 184.24 g/mol |

| Boiling Point | 264°C |

| Solubility | 5.1 ppm in water |

| Antioxidant Activity | Significant DPPH scavenging |

| Mutagenicity | Non-mutagenic |

Q & A

Q. What are the optimized synthetic routes for 4-N,4-N-dimethylnaphthalene-1,4-diamine, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : The synthesis involves reacting 1,4-diaminobenzene with methylating agents under controlled conditions. Key parameters include:

- Catalysts : Use of Lewis acids (e.g., AlCl₃) to enhance methylation efficiency.

- Temperature : Maintain 80–100°C to balance reaction rate and byproduct formation.

- Solvent : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Purification : Recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%) .

- Table :

| Reactants | Catalyst | Temp (°C) | Solvent | Yield (%) |

|---|---|---|---|---|

| 1,4-Diaminobenzene + CH₃I | AlCl₃ | 90 | DMF | 78 |

| 1,4-Diaminobenzene + (CH₃)₂SO₄ | None | 80 | THF | 65 |

Q. What spectroscopic and crystallographic methods are recommended for characterizing molecular structure and purity?

- Methodological Answer :

- X-ray crystallography : Use SHELX-97 or SIR97 for structure refinement. Mercury CSD 2.0 aids in visualizing packing patterns and intermolecular interactions .

- Spectroscopy :

- NMR : ¹H/¹³C NMR in CDCl₃ (δ 2.8–3.1 ppm for N–CH₃ groups).

- Mass spectrometry : High-resolution ESI-MS (calc. for C₁₂H₁₄N₂: [M+H]⁺ = 187.1234) .

Q. How should the compound be stored to prevent degradation, and what solvents are optimal for dissolution?

- Methodological Answer :

- Storage : Seal in amber vials under inert gas (N₂/Ar) at 2–8°C to prevent oxidation .

- Solubility : Dissolves readily in DCM (25 mg/mL), DMF (15 mg/mL), and DMSO (10 mg/mL) .

Advanced Research Questions

Q. What mechanistic insights exist for oxidation and reduction reactions, and how can competing pathways be controlled?

- Methodological Answer :

- Oxidation : Forms quinones via two-electron transfer using KMnO₄ in acidic conditions. Competing over-oxidation to carboxylic acids is mitigated by limiting reaction time (<2 hrs) .

- Reduction : NaBH₄ selectively reduces imine intermediates; LiAlH₄ may over-reduce aromatic rings. Monitor via TLC (Rf 0.3 in EtOAc/hexane 1:2) .

- Table :

| Reaction Type | Reagent | Product | Byproducts |

|---|---|---|---|

| Oxidation | KMnO₄ (H₂SO₄) | 1,4-Naphthoquinone | COOH derivatives |

| Reduction | NaBH₄ | 1,4-Diaminotetralin | None |

Q. How can computational tools predict reactivity or biological interactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to study charge distribution (naphthalene rings show electron-deficient regions) .

- Molecular Docking : AutoDock Vina simulates binding to cytochrome P450 (binding energy ≤ −7.5 kcal/mol) .

Q. How to resolve contradictions in reported reaction yields or byproduct profiles?

- Methodological Answer :

- Analytical Validation : Use GC-MS (DB-5 column, 70 eV EI) to detect isomers (e.g., 1,5-dimethylnaphthalene) that skew yield calculations .

- Reproducibility : Standardize catalyst activation (e.g., AlCl₃ dried at 150°C for 4 hrs) to minimize batch variability .

Q. What role does this diamine play in covalent organic framework (COF) synthesis?

- Methodological Answer :

- COF Design : Acts as a planar building block for 2D frameworks (e.g., COF-Ph-NaPh). Solvothermal synthesis (120°C, 72 hrs) yields porous structures with BET surface area >800 m²/g .

- Structure-Property Link : Naphthalene groups enhance π-π stacking, improving thermal stability (TGA shows decomposition >300°C) .

Analytical and Safety Considerations

Q. What advanced chromatographic techniques separate this compound from complex mixtures?

- Methodological Answer :

- HPLC : C18 column, gradient elution (ACN/H₂O 40:60 to 90:10), UV detection at 254 nm .

- QuEChERS : For environmental samples, recoveries >85% achieved with PSA/C18 cleanup .

Q. How does structural modification (e.g., substituent variation) affect biological activity?

- Methodological Answer :

- QSAR Studies : LogP values >3.0 correlate with enhanced antimicrobial activity (MIC ≤25 µg/mL against S. aureus). Replace methyl with ethyl groups reduces solubility but increases membrane penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。